molecular formula C7H8N2O3 B3051895 1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 3685-62-9

1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3051895
CAS No.: 3685-62-9
M. Wt: 168.15 g/mol
InChI Key: FPCPHLUYAHCAKD-UHFFFAOYSA-N
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Description

1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of a pyrimidine derivative with an appropriate alkylating agent. Common synthetic routes may include:

    Alkylation: Reacting pyrimidine-2,4,6-trione with prop-2-en-1-yl halide under basic conditions.

    Cyclization: Forming the pyrimidine ring through cyclization reactions involving urea and β-ketoesters.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives using oxidizing agents.

    Reduction: Reduction of the pyrimidine ring or side chain using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of pyrimidine-2,4,6-trione derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in the design of antiviral or anticancer agents.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action for compounds like 1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione would depend on their specific application. In medicinal chemistry, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(prop-2-en-1-yl)pyrimidine-2,4,6-trione: A closely related compound with similar structural features.

    1-(prop-2-en-1-yl)pyrimidine-2,4-dione: Another related compound with a slightly different oxidation state.

Uniqueness

1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione may be unique in its specific substitution pattern and the resulting chemical properties

Properties

IUPAC Name

1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-3-9-6(11)4-5(10)8-7(9)12/h2H,1,3-4H2,(H,8,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCPHLUYAHCAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290707
Record name 1-(Prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3685-62-9
Record name NSC70457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.2 g sodium thread (0.4 mol) was added to 300 mL anhydrous ethyl alcohol with stirring at room temperature. After the Na was dissolved completely, 30 mL diethyl malonate (0.2 mol) and 20 g allyl urea (0.2 mol) were added and refluxed for 5 hours. After the completion of reaction, sucking filtration was performed when the reaction solution was still hot. The filter cake was dissolved in 150 mL anhydrous ethyl alcohol and HCl was used to adjust the pH to 2˜3. After sucking filtration, the filtrate was left to stand for crystallization. After sucking filtration again, washing with anhydrous ethyl alcohol and drying, a white solid (19.5 g) was obtained. Yield: 58%, MS: 169 (M+1).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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